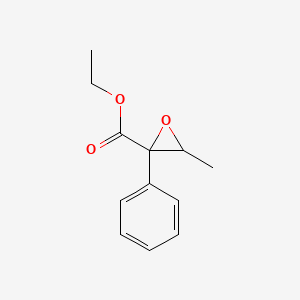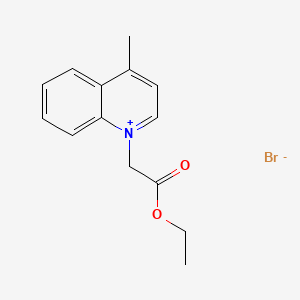
Carbethoxymethyllepidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbethoxymethyllepidinium bromide is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromide ion and a carbethoxymethyl group attached to a lepidinium core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbethoxymethyllepidinium bromide can be synthesized through several methods. One common approach involves the reaction of lepidinium salts with ethyl bromoacetate under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, continuous stirring, and precise temperature control to optimize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Carbethoxymethyllepidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products
The major products formed from these reactions include various substituted lepidinium compounds, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbethoxymethyllepidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of surfactants and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of carbethoxymethyllepidinium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium Bromide: Commonly used in phase-transfer catalysis.
Uniqueness
Carbethoxymethyllepidinium bromide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various drugs and its potential antimicrobial properties make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
63916-99-4 |
|---|---|
Molekularformel |
C14H16BrNO2 |
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
ethyl 2-(4-methylquinolin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C14H16NO2.BrH/c1-3-17-14(16)10-15-9-8-11(2)12-6-4-5-7-13(12)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OZJXVNSHGHPZKD-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+]1=CC=C(C2=CC=CC=C21)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
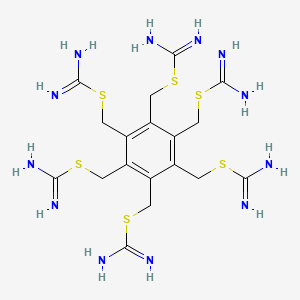
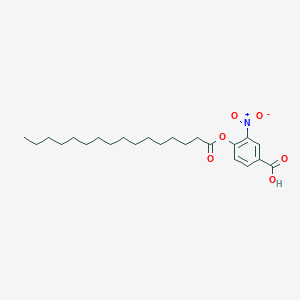
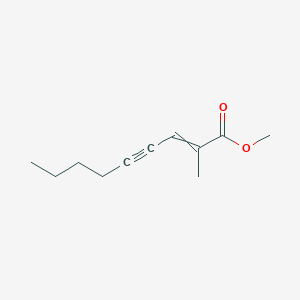
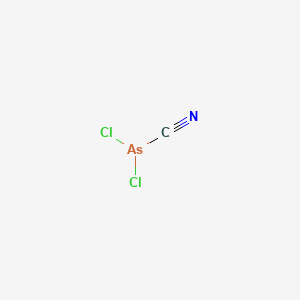

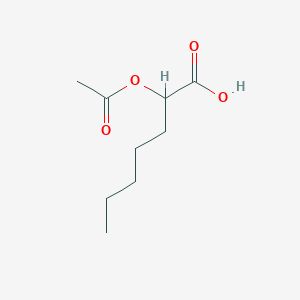
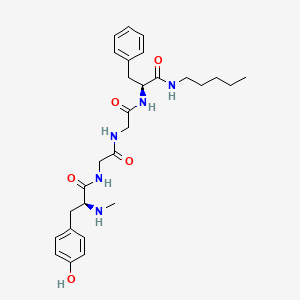
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
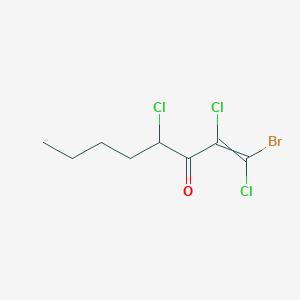
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
